PAK1 Inhibitory Potency: ZINC194100678 (IC₅₀ = 8.37 μM) vs. ATP-Competitive Inhibitors
ZINC194100678 demonstrates an IC₅₀ of 8.37 μM for PAK1 inhibition, as measured in a biochemical assay . This value is approximately 2,000-fold higher (less potent) than the ATP-competitive inhibitor AZ13705339 (IC₅₀ = 0.33 nM) and 2,260-fold higher than G-5555 (IC₅₀ = 3.7 nM) [1]. This moderate potency distinguishes ZINC194100678 from high-affinity ATP-competitive inhibitors and positions it as a tool for investigating the functional consequences of partial PAK1 inhibition [2].
| Evidence Dimension | PAK1 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 8.37 μM |
| Comparator Or Baseline | AZ13705339: 0.33 nM; G-5555: 3.7 nM |
| Quantified Difference | Approximately 25,000-fold and 2,260-fold less potent, respectively |
| Conditions | Biochemical kinase assay (exact conditions not specified in vendor data) |
Why This Matters
Selecting ZINC194100678 provides a moderate inhibition profile, which may be advantageous for studies requiring titratable PAK1 activity reduction or for minimizing acute pathway shutdown artifacts.
- [1] PMC Table 1. Inhibitor classification and IC50 values for PAK1 inhibitors. Biomolecules, 14(12), 1596. View Source
- [2] Yao, Y., et al. (2024). Regulation of Vascular Injury and Repair by P21-Activated Kinase 1 and P21-Activated Kinase 2: Therapeutic Potential and Challenges. Biomolecules, 14(12), 1596. View Source
